molecular formula C19H14 B12796183 1-Methyltriphenylene CAS No. 41637-89-2

1-Methyltriphenylene

Cat. No.: B12796183
CAS No.: 41637-89-2
M. Wt: 242.3 g/mol
InChI Key: DUFXBFANDZVWSR-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-Methyltriphenylene

Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional atomic arrangement of crystalline materials, including this compound. This technique involves exposing a high-quality single crystal to X-rays and measuring the diffraction patterns generated by constructive interference between scattered X-rays. For this compound, data collection at 0.01 Å resolution enabled precise determination of bond lengths and angles, with refinement producing a reliability factor (R) of 0.087 across 987 independent reflections.

The experimental setup typically employs a molybdenum microfocus X-ray source (λ = 0.71073 Å) paired with a charge-coupled device (CCD) detector, allowing for high-sensitivity measurement of weak reflections. Cryogenic cooling systems, such as the Oxford Cryostream 800+, maintain crystal stability during data collection, minimizing thermal motion artifacts. For this compound, this approach revealed a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.34 Å, b = 6.02 Å, c = 14.56 Å, and β = 98.3°.

Molecular Overcrowding Effects in Methyl-Substituted Bay Regions

The introduction of a methyl group at the C1 position of triphenylene creates severe steric congestion in the bay region (Figure 1). X-ray data show that the C13–C14 "beach bond" elongates to 1.50(1) Å compared to 1.43–1.48 Å in unsubstituted triphenylene. This 0.05–0.07 Å elongation represents a 3–5% increase in bond length, directly attributable to repulsion between the methyl group and adjacent hydrogen atoms.

Concomitant angular distortions occur at the substituted site:

  • The C14–C1–C19 bond angle widens to 126°, versus typical sp² angles of ~120°
  • Adjacent angles C12–C13–C14 and C13–C14–C1 expand to 122° and 124°, respectively

These distortions redistribute strain energy across the molecule, with density functional theory (DFT) calculations suggesting that angle deformation accounts for >90% of the total steric strain in such systems. The methyl carbon itself resides 0.8 Å below the mean molecular plane, creating a pronounced puckering effect that propagates through all three peripheral rings.

Comparative Planarity with Parent Triphenylene

Unsubstituted triphenylene exhibits near-perfect planarity, with all carbon atoms lying within ±0.05 Å of the mean molecular plane. Methyl substitution disrupts this geometry through both electronic and steric mechanisms:

Structural Feature Triphenylene This compound
Maximum planarity deviation ±0.05 Å ±0.3 Å
Bay region bond length 1.43–1.48 Å 1.50(1) Å
Peripheral bond lengths 1.38–1.42 Å 1.35–1.53 Å
Methyl group position N/A 0.8 Å below plane

The peripheral bonds C6–C7 and C10–C11 contract to 1.35(1) Å and 1.36(1) Å, respectively, suggesting enhanced π-electron localization in these regions. This contrasts with the elongated C1–C19 methyl bond at 1.53(1) Å, indicative of reduced bond order due to hyperconjugation with the aromatic system.

Crystallographic comparisons with π-extended triphenylene derivatives, such as metalladithiolenes, demonstrate that planar conformations are generally maintained in unsubstituted systems. However, the steric bulk of the methyl group in this compound induces torsional strains that cannot be fully accommodated through bond length adjustments alone, necessitating out-of-plane distortions. These findings underscore the delicate balance between conjugation and steric effects in determining the geometry of substituted polyaromatic hydrocarbons.

(Continued in subsequent sections with additional structural, spectroscopic, and synthetic analyses...)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41637-89-2

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-methyltriphenylene

InChI

InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3

InChI Key

DUFXBFANDZVWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1

Origin of Product

United States

Preparation Methods

Direct Methylation of Triphenylene

One straightforward approach to prepare 1-methyltriphenylene is the methylation of triphenylene using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a strong base like potassium hydroxide. This method involves:

  • Reagents: Triphenylene, dimethyl sulfate or methyl iodide, potassium hydroxide.
  • Conditions: Typically carried out under reflux or elevated temperature to facilitate nucleophilic substitution on the aromatic system.
  • Yield: Moderate to good yields reported, depending on reaction conditions and purification steps.

This method is practical for producing this compound when triphenylene is readily available, but regioselectivity and over-methylation can be challenges.

Parameter Details
Starting material Triphenylene
Methylating agents Dimethyl sulfate, methyl iodide
Base Potassium hydroxide
Typical yield Moderate to good (exact yield varies)
Advantages Simple, direct methylation
Limitations Regioselectivity control, side reactions

Palladium-Catalyzed C–H Activation and Methylation

A more advanced and regioselective method involves palladium-catalyzed direct C–H activation of triphenylene or its derivatives followed by methylation. This approach uses:

This method was reported by Yang et al. (2018) with an 84% yield of this compound, demonstrating high regioselectivity and efficiency.

Parameter Details
Catalyst Palladium diacetate
Base Potassium carbonate
Solvent 1-Methylpyrrolidin-2-one (NMP)
Temperature 110 °C
Reaction time 17 hours
Yield 84%
Reference Yang et al., Organic Letters, 2018

Synthesis via Palladium-Catalyzed Suzuki Coupling and Intramolecular C–H Activation

Another sophisticated synthetic route involves the construction of the triphenylene core with a methyl substituent through:

  • Step 1: Palladium-catalyzed Suzuki-Miyaura coupling between arylboronic acids and dibromobiphenyls.
  • Step 2: Intramolecular C–H activation to form the triphenylene framework.
  • Outcome: This method allows for regioselective introduction of substituents, including methyl groups, on the triphenylene skeleton.

This approach offers excellent atomic economy and regioselectivity, enabling the synthesis of unsymmetrical and functionalized triphenylenes, including this compound derivatives.

Parameter Details
Key reactions Suzuki coupling, intramolecular C–H activation
Catalyst Palladium complexes
Substrates Arylboronic acids, dibromobiphenyls
Advantages Regioselective, versatile for substitutions
Yield Moderate to good (varies by substrate)
Reference Tu et al., 2018 (supporting info)

Nickel-Mediated Yamamoto Coupling for Triphenylene Derivatives

The Yamamoto coupling, a nickel-mediated homocoupling of aryl halides, has been employed to synthesize triphenylene derivatives, including methyl-substituted analogs:

  • Catalyst: Ni(COD)₂ with 2,2'-bipyridine ligand.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Room temperature, overnight.
  • Yields: Modest to good yields reported for various substituted triphenylenes.

While this method is more commonly used for unsubstituted triphenylene, it can be adapted for methyl-substituted derivatives by using appropriately substituted precursors.

Parameter Details
Catalyst Ni(COD)₂, 2,2'-bipyridine
Solvent THF
Temperature Room temperature
Reaction time Overnight
Yield Modest to good
Reference RSC Advances, 2021

Gas-Phase and Pyrolytic Methods (Less Common for this compound)

Gas-phase synthesis and pyrolysis of precursors such as bromophenanthrene derivatives have been explored for triphenylene formation. These methods involve high-temperature reactions and radical intermediates but are less commonly applied for selective methylated derivatives due to complexity and lower selectivity.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct methylation of triphenylene Triphenylene, dimethyl sulfate/methyl iodide, KOH Moderate Simple, direct Regioselectivity, side reactions
Pd-catalyzed C–H activation & methylation Pd(OAc)₂, K₂CO₃, NMP, 110 °C, 17 h, methyl iodide 84 High regioselectivity, good yield Requires Pd catalyst, longer time
Suzuki coupling + intramolecular C–H activation Arylboronic acids, dibromobiphenyls, Pd catalyst Moderate to good Regioselective, versatile Multi-step, requires boronic acids
Nickel-mediated Yamamoto coupling Ni(COD)₂, bipyridine, THF, room temp, overnight Modest to good Mild conditions, versatile Requires specific precursors
Gas-phase/pyrolysis High temp pyrolysis of bromophenanthrene precursors Variable Can form triphenylene core Low selectivity for methylated derivatives

Research Findings and Notes

  • The palladium-catalyzed C–H activation methylation method reported by Yang et al. (2018) is currently one of the most efficient and regioselective routes to this compound, achieving an 84% yield under relatively mild conditions.
  • Suzuki coupling followed by intramolecular C–H activation offers a modular approach to functionalized triphenylenes, allowing for the introduction of various substituents including methyl groups with good control.
  • Nickel-mediated Yamamoto coupling provides an alternative route with milder conditions but generally lower yields and requires suitable halogenated precursors.
  • Direct methylation methods are simpler but less selective and may require extensive purification.
  • Gas-phase and pyrolytic methods are more suited for unsubstituted triphenylene and are less practical for selective methylation.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methyl group in 1-methyltriphenylene activates specific positions for electrophilic attack due to its electron-donating inductive effect. Key reactions include:

  • Nitration : Occurs preferentially at the para position to the methyl group, with steric hindrance limiting ortho substitution .

  • Sulfonation : Reported to proceed under mild conditions (H₂SO₄, 50°C), yielding monosulfonated derivatives.

  • Halogenation : Chlorination with Cl₂/FeCl₃ occurs at the 2- and 3-positions of peripheral rings, while bromination shows similar regioselectivity .

Structural Effects :

  • The methyl group causes deviations of ±0.3 Å in peripheral ring carbons from the molecular plane .

  • The C1–C19 (methyl) bond length is elongated to 1.53(1) Å, reducing steric strain .

Palladium-Catalyzed Annulation Reactions

This compound participates in benzyne-mediated annulation to form extended polyaromatic systems. Data from optimized reactions :

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)Competing Product (Triphenylene) Yield (%)
2-Iodo-4′-methylbiphenylPd(dba)₂, P(o-tolyl)₃, CsFMeCN:toluene1107317
2-BromobiphenylPd(PPh₃)₄, CsFMeCN:toluene1106329

Key Observations :

  • Steric hindrance from the methyl group lowers annulation efficiency (e.g., 38% yield for sterically crowded derivatives) .

  • Competing triphenylene formation is minimized using mixed MeCN:toluene solvents (1:9 ratio) .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling enables functionalization of this compound:

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (e.g., C₆H₅B(OH)₂) under Pd(OAc)₂ catalysis (K₂CO₃, 80°C), achieving 82% yield for biphenyl derivatives.

Mechanistic Pathway :

  • Oxidative addition of Pd⁰ to C–Br bond.

  • Transmetalation with boronic acid.

  • Reductive elimination to form C–C bond .

Hydrogen Abstraction and Radical Reactions

The methyl group facilitates hydrogen abstraction in radical-mediated processes :

Chlorination with t-BuOCl :

  • Follows a radical chain mechanism:

    • Initiation: t-BuOClΔt-BuO+Clt\text{-BuOCl} \xrightarrow{\Delta} t\text{-BuO}^\cdot + \text{Cl}^\cdot

    • Propagation: t-BuO+C19H14t-BuOH+C19H13t\text{-BuO}^\cdot + \text{C}_{19}\text{H}_{14} \rightarrow t\text{-BuOH} + \text{C}_{19}\text{H}_{13}^\cdot

    • Termination: C19H13+t-BuOClC19H13Cl+t-BuO\text{C}_{19}\text{H}_{13}^\cdot + t\text{-BuOCl} \rightarrow \text{C}_{19}\text{H}_{13}\text{Cl} + t\text{-BuO}^\cdot

Kinetic Data :

Substituent (R)Relative Rate (k_rel)ρ (Hammett Constant)
–OCH₃2.3-0.75
–Cl0.6-0.75

Thermal and Photochemical Reactions

  • Cyclotrimerization : At 300°C, forms methyl-substituted coronene derivatives (15% yield) .

  • Photodimerization : UV irradiation (λ = 254 nm) induces [4+4] cycloaddition at bay regions, confirmed by X-ray crystallography .

Scientific Research Applications

Chemistry

1-Methyltriphenylene serves as a model compound for studying polycyclic aromatic hydrocarbons (PAHs) and their interactions with other molecules. Its planar structure and electron-rich nature make it ideal for investigating π-π stacking interactions, which are crucial in understanding molecular recognition processes.

Biology

Research has focused on the biological interactions of this compound, particularly its potential effects on cellular components. Studies have indicated that PAHs can influence cellular behavior, making this compound relevant for toxicological assessments and understanding environmental impacts on health.

Materials Science

In materials science, this compound is utilized in developing electron transport materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport enhances the efficiency of these devices.

Medicine

While not widely used in medicine directly, derivatives of this compound are being explored for potential therapeutic applications. Research into its derivatives may yield compounds with anticancer properties or other medicinal benefits.

Case Study 1: Organic Electronics

A study conducted at a leading research institution examined the use of this compound in organic light-emitting diodes. The research demonstrated that incorporating this compound into device architecture improved charge transport properties and overall device efficiency. The findings highlighted the importance of molecular design in optimizing electronic performance .

Case Study 2: Toxicological Research

In a toxicological assessment, researchers investigated the effects of this compound on human cell lines. Results indicated that exposure to certain concentrations led to measurable changes in cellular viability and gene expression profiles. This study underscored the need for further research into the environmental impact of PAHs on human health.

Summary Table of Applications

Application AreaDescription
ChemistryModel compound for studying PAHs and molecular interactions
BiologyInvestigating effects on cellular components and toxicological assessments
Materials ScienceDevelopment of electron transport materials for OLEDs and solar cells
MedicineExploration of derivatives for potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .

Comparison with Similar Compounds

Physical and Chemical Properties

Crystal Structure and Molecular Packing
The crystal structure of 1-methyltriphenylene (space group P2₁/c) reveals a herringbone arrangement with intermolecular C–H···π interactions, distinct from unsubstituted triphenylene’s more symmetrical packing . This contrasts with 2-methyltriphenylene, where the methyl group’s position leads to altered π-stacking distances and reduced crystallinity due to steric hindrance .

Thermal Stability and Reactivity
this compound exhibits higher thermal stability compared to smaller PAHs like naphthalene derivatives (e.g., 1-methylnaphthalene, CAS 90-12-0) due to its extended π-system. During supercritical n-decane pyrolysis (568°C, 94.6 atm), this compound forms at yields of ~0.5–1.2%, lower than 2-methyltriphenylene (~1.5–2.0%), likely due to steric constraints in bay-region methylated PAHs .

Table 1. Key Properties of this compound and Analogues

Property This compound 2-Methyltriphenylene Triphenylene 1-Methylnaphthalene
Molecular Formula C₁₉H₁₄ C₁₉H₁₄ C₁₈H₁₂ C₁₁H₁₀
CAS Number 2871-91-2 N/A 217-59-4 90-12-0
Melting Point (°C) Not reported Not reported 198–200 −30.5
Pyrolysis Yield (%)* 0.5–1.2 1.5–2.0 0.8–1.5 N/A
Bay-Region Methylation Yes Yes (2-position) No No
Conditions: 568°C, 94.6 atm, 133 sec .

Toxicological and Environmental Behavior

This compound’s toxicity remains understudied compared to smaller PAHs like naphthalene and methylnaphthalenes.

Reactivity in Molecular Growth Pathways

The bay-region methyl group in this compound facilitates radical-mediated growth into larger PAHs. For example:

  • Reaction with benzyl radicals forms benzo[g]chrysene (C₂₀H₁₂) .
  • In fluorene-doped systems, yields of dibenz[a,c]anthracene (C₂₂H₁₄) increase by 20–30%, highlighting its role as a precursor in soot formation .

In contrast, 2-methyltriphenylene predominantly forms tribenz[a,c,h]anthracene (C₂₄H₁₆) under similar conditions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Methyltriphenylene to ensure structural accuracy and purity?

  • Methodological Answer : Synthesis should follow protocols for polycyclic aromatic hydrocarbons, with detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity verification. For novel derivatives, crystallographic data or X-ray diffraction should be included. Known compounds must reference prior literature, while new compounds require full spectral datasets in supporting information .

Q. How should researchers systematically collect and evaluate existing toxicological data on this compound?

  • Methodological Answer : Conduct a comprehensive literature review using databases like PubMed, TOXCENTER, and NTRL with query strings combining CAS numbers, synonyms, and MeSH terms (e.g., "methylated PAHs"). Prioritize peer-reviewed studies but include grey literature (e.g., government reports, conference abstracts) after expert peer review. Use inclusion criteria such as study design robustness and relevance to human health endpoints, as outlined in ATSDR’s screening protocols .

Advanced Research Questions

Q. What analytical frameworks are effective for resolving contradictions in reported toxicological effects of this compound across studies?

  • Methodological Answer : Apply meta-analysis tools to assess heterogeneity in experimental conditions (e.g., dosage, exposure duration, model systems). Evaluate methodological biases using criteria from ATSDR’s health assessments, such as consistency in outcome measures and control for confounding variables. Cross-validate findings with in silico models (e.g., QSAR for reactivity prediction) and mechanistic studies (e.g., cytochrome P450 interactions) .

Q. How can researchers design studies to investigate the environmental fate and bioaccumulation potential of this compound?

  • Methodological Answer : Use compartmental modeling (air, water, soil) paired with isotopic labeling to track degradation pathways. Employ LC-MS/MS for trace detection in environmental samples. Assess bioaccumulation factors (BAFs) in aquatic organisms (e.g., zebrafish) under controlled exposure scenarios, aligning with EPA guidelines for persistent organic pollutants .

Q. What criteria should guide the selection of in vitro vs. in vivo models for mechanistic studies of this compound’s toxicity?

  • Methodological Answer : Prioritize in vitro models (e.g., hepatic microsomes, primary hepatocytes) for metabolic pathway identification, ensuring relevance to human isoforms (e.g., CYP1A1/1B1). For systemic toxicity, use rodent models with endpoints aligned to ATSDR’s priority data needs (e.g., hematological, neurotoxic effects). Validate findings using comparative transcriptomics or proteomics .

Q. How can computational chemistry predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrophilic sites susceptible to oxidation. Use molecular docking simulations to predict interactions with metabolizing enzymes (e.g., epoxide hydrolases). Cross-reference predictions with experimental metabolomics data from LC-HRMS workflows .

Methodological Frameworks

  • For Research Question Development : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with gaps in PAH toxicology. Incorporate PICO elements (Population: cellular/organismal models; Intervention: dose-response; Comparison: unmetabolized vs. oxidized forms; Outcome: cytotoxicity/genotoxicity) .
  • For Data Presentation : Follow journal guidelines (e.g., Beilstein Journal) to segregate primary data (≤5 synthetic procedures in main text) from supporting information (raw spectral data, extended toxicity tables). Ensure figures emphasize mechanistic insights over structural diagrams .

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